molecular formula C11H8BrClN6 B10956276 1-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole

1-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole

Cat. No.: B10956276
M. Wt: 339.58 g/mol
InChI Key: YZXAWXQPWJLXNY-UHFFFAOYSA-N
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Description

1-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE is a heterocyclic compound that features a unique combination of bromine, chlorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium complexes .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide in solvents like DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate[][4].

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 1-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 1-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8BrClN6

Molecular Weight

339.58 g/mol

IUPAC Name

1-[4-bromo-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]tetrazole

InChI

InChI=1S/C11H8BrClN6/c12-9-6-18(5-8-3-1-2-4-10(8)13)15-11(9)19-7-14-16-17-19/h1-4,6-7H,5H2

InChI Key

YZXAWXQPWJLXNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)N3C=NN=N3)Br)Cl

Origin of Product

United States

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